N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]butanamide
Description
This compound belongs to the class of 1,3,4-oxadiazole derivatives, which are widely studied for their diverse pharmacological and chemical properties. The structure features a 1,3,4-oxadiazole core substituted at the 2-position with a 2,4-dimethylphenyl group and linked via a butanamide chain. Its synthesis typically involves cyclization reactions of hydrazides or thiol intermediates under acidic or basic conditions, as exemplified in the preparation of structurally related compounds .
Key structural attributes include:
- Oxadiazole ring: Imparts rigidity and metabolic stability.
- 2,4-Dimethylphenyl group: Enhances lipophilicity, influencing bioavailability and target binding.
- Butanamide chain: Provides flexibility for interactions with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-5-12(18)15-14-17-16-13(19-14)11-7-6-9(2)8-10(11)3/h6-8H,4-5H2,1-3H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLOUZRZSGUJQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(O1)C2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]butanamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,4-dimethylphenylhydrazine with butanoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiproliferative activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as luminescent sensors.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes such as tubulin, which is crucial for cell division. The compound’s oxadiazole ring can interact with the active sites of these enzymes, leading to the disruption of their normal function and ultimately inhibiting cell proliferation.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]butanamide with structurally related oxadiazole derivatives:
Key Observations :
- Thermal Stability : Compound 7e (melting point 156–158°C) shows higher thermal stability than the target compound, likely due to the sulfanyl-thiazole moiety enhancing crystallinity .
- Bioactivity: Compound 101 exhibits potent cytotoxicity against melanoma (GP 15.43) and leukemia (GP 18.22) cell lines, attributed to the electron-donating methoxy group enhancing DNA intercalation .
Biological Activity
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]butanamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an oxadiazole ring, which contributes to its biological activity. The molecular formula is , with a molar mass of approximately 259.30 g/mol. The structure can be represented as follows:
Biological Activity
1. Antioxidant Properties
Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant antioxidant activities. For instance, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay demonstrated that this compound showed a considerable percentage of radical scavenging activity comparable to ascorbic acid, a known antioxidant. This suggests its potential use in mitigating oxidative stress-related conditions.
| Compound | % Radical Scavenging Activity |
|---|---|
| This compound | 44.35% |
| Ascorbic Acid | 45.00% |
2. Neuroprotective Effects
In vivo studies have shown that this compound can improve cognitive functions in models of scopolamine-induced cognitive dysfunction. The ex vivo analysis revealed a decrease in acetylcholinesterase (AChE) levels and malondialdehyde (MDA) levels in the hippocampus after treatment with the compound. These findings indicate that this compound may possess neuroprotective properties by enhancing cholinergic transmission and reducing oxidative stress.
The proposed mechanism of action for this compound includes:
- Inhibition of Acetylcholinesterase : By inhibiting AChE activity, the compound increases the availability of acetylcholine in synaptic clefts, thereby enhancing neurotransmission.
- Antioxidant Activity : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress.
Case Studies
Case Study 1: Cognitive Improvement in Animal Models
In a study involving mice subjected to scopolamine-induced cognitive impairment, treatment with this compound resulted in significant improvements in memory retention as assessed by the Y-maze test. The results indicated an enhancement in learning and memory capabilities compared to control groups treated with scopolamine alone.
Case Study 2: Oxidative Stress Biomarkers
A detailed examination of oxidative stress markers showed that treatment with this compound led to a statistically significant reduction in MDA levels while increasing catalase activity in brain homogenates. This suggests a dual action where the compound not only reduces oxidative damage but also enhances the brain's antioxidant defenses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
